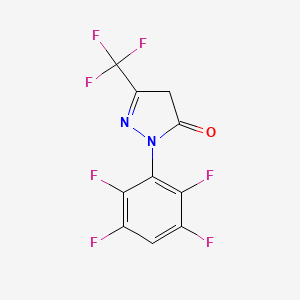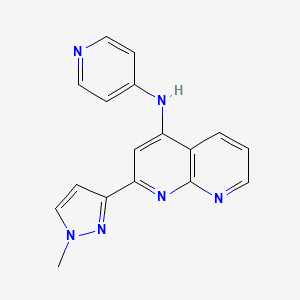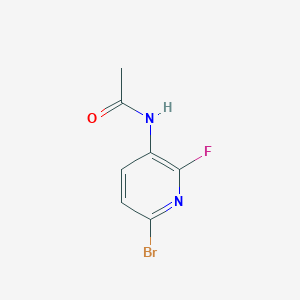
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(2-substituted-pyridin-4-yl)-2-hydroxy-2-methylbutanamide.
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylbutanamide.
Reduction: Formation of N-(2-bromopyridin-4-yl)-2-amino-2-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
YECGKKJPJXKEDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)
![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)

![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)

![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)







